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Compound of Interest

Compound Name: Verrucosidin

Cat. No.: B1238970 Get Quote

For researchers, scientists, and drug development professionals, this guide offers a detailed

structural and functional comparison of verrucosidin with other notable pyrone polyketides. By

presenting quantitative data, experimental methodologies, and visual pathway diagrams, we

aim to provide a comprehensive resource for understanding the nuances of this important class

of natural products.

Verrucosidin, a mycotoxin produced by various Penicillium species, belongs to the broad

family of pyrone polyketides. These compounds, characterized by a core α-pyrone ring, are

synthesized by polyketide synthases (PKSs) and exhibit a wide array of biological activities.[1]

[2] This guide will delve into a structural comparison of verrucosidin with other well-known

pyrone polyketides, namely citreoviridin and aurovertin, highlighting key structural differences

and their implications for biological function.

At a Glance: Structural Comparison
The core chemical architecture of these molecules dictates their biological properties. Below is

a summary of their key structural features.
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Feature Verrucosidin Citreoviridin Aurovertin
Triacetic Acid
Lactone
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Polyene linker

with an

epoxidated

tetrahydrofuran

ring

Polyene chain
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tetrahydrofuran

ring

Polyene chain

with a
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ne ring

Methyl group

Molecular

Formula
C₂₄H₃₂O₆[3] C₂₃H₃₀O₆[2] C₂₅H₃₂O₈[4] C₆H₆O₃[5]

Deep Dive: A Structural Analysis
Verrucosidin is distinguished by its highly reduced polyketide structure, which comprises a

methylated α-pyrone head, a conjugated polyene linker, and a unique epoxidated

tetrahydrofuran tail.[1][2] This complex three-dimensional arrangement is crucial for its

biological activity.

In contrast, citreoviridin also possesses a tetrahydrofuran ring, but it is differently substituted

compared to verrucosidin.[6] Aurovertin diverges more significantly, featuring a more complex

dioxabicyclooctane ring system.[6] The simplest of the compared pyrones, triacetic acid

lactone, consists of the core α-pyrone ring with a simple methyl substituent.[5]

These structural variations, arising from the intricate biosynthetic pathways governed by

different PKS and tailoring enzymes, lead to distinct biological activities.

Biological Activity: A Quantitative Comparison
The structural differences outlined above translate into a spectrum of biological effects, from

potent neurotoxicity to promising therapeutic activities.
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Compound/Derivati
ve

Biological Activity Organism/Cell Line
Quantitative Data
(MIC/EC₅₀)

Verrucosidin

Derivatives
Antimicrobial

Pseudomonas

aeruginosa

MIC: 4.0 - 8.0

µg/mL[7]

Antimicrobial

Methicillin-resistant

Staphylococcus

aureus (MRSA)

MIC: 16 µg/mL[7]

Antimicrobial

Escherichia coli,

Klebsiella

pneumoniae, Vibrio

alginolyticus, Vibrio

parahemolyticus

MIC: 4 - 32 µg/mL[7]

Glucose Uptake

Stimulation

Insulin-resistant

HepG2 cells
EC₅₀: 9.9 - 93.2 µM[8]

Citreoviridin Antiviral (HIV-1) H9 HTLV IIIB cells

Reduces p24 in a

dose-dependent

manner (Selectivity

Index: 2.6)[9]

Antifungal Candida albicans
Marked inhibition at

12.5 µM[9]

Aurovertin
Inhibition of F₁F₀-

ATPase

Bovine heart

mitochondria & E. coli

membranes

Mixed, noncompetitive

inhibitor[10]

The Blueprint of Life: Biosynthetic Pathways
The structural diversity of these pyrone polyketides originates from their biosynthesis by

modular polyketide synthases (PKSs). The general pathway involves the sequential

condensation of acyl-CoA units to build the polyketide chain, which then undergoes cyclization

and modification by various tailoring enzymes.
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General Polyketide Biosynthetic Pathway
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Caption: A simplified workflow of pyrone polyketide biosynthesis.

The specific domains within the PKS and the set of tailoring enzymes determine the final

structure of the polyketide. For instance, the verrucosidin biosynthetic gene cluster in

Penicillium polonicum contains a highly reducing PKS (HR-PKS) and genes for subsequent

modifications that form the characteristic epoxidated tetrahydrofuran ring.[2]

Experimental Corner: Protocols and Methodologies
Reproducible and rigorous experimental protocols are the bedrock of scientific comparison.

Below are detailed methodologies for key experiments cited in this guide.

Isolation and Characterization of Verrucosidin
Derivatives
This protocol outlines the general steps for isolating and identifying verrucosidin and its

derivatives from fungal cultures.
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Workflow for Verrucosidin Isolation

1. Fungal Culture
(e.g., Penicillium cyclopium)

2. Solvent Extraction
(e.g., Ethyl Acetate)

3. Crude Extract

4. Chromatographic Separation
(e.g., Column Chromatography, HPLC)

5. Pure Verrucosidin Derivatives

6. Structural Elucidation
(NMR, Mass Spectrometry)

Click to download full resolution via product page

Caption: A flowchart detailing the isolation of verrucosidin.

1. Fungal Fermentation:

The producing fungal strain (e.g., Penicillium cyclopium) is cultured in a suitable liquid or

solid medium to encourage the production of secondary metabolites.

2. Extraction:

The fungal biomass and/or culture broth is extracted with an organic solvent, such as ethyl

acetate, to isolate the crude mixture of secondary metabolites.[1]
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3. Chromatographic Purification:

The crude extract is subjected to a series of chromatographic techniques, including column

chromatography over silica gel and high-performance liquid chromatography (HPLC), to

separate the individual compounds.[8]

4. Structure Elucidation:

The structures of the purified compounds are determined using spectroscopic methods,

primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[8]

Antimicrobial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.

1. Preparation of Inoculum:

Bacterial strains are grown in an appropriate broth medium to a specific optical density,

corresponding to a known cell concentration.[8]

2. Serial Dilution of Compounds:

The test compounds are serially diluted in a 96-well microtiter plate to create a range of

concentrations.[8]

3. Inoculation and Incubation:

Each well is inoculated with the prepared bacterial suspension. The plates are then

incubated under suitable conditions for bacterial growth.[8]

4. Determination of MIC:

The MIC is determined as the lowest concentration of the compound that visibly inhibits

bacterial growth.[8]

Glucose Uptake Assay
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This assay measures the ability of a compound to stimulate glucose uptake in cells, a key

indicator of potential anti-diabetic activity.

1. Cell Culture and Induction of Insulin Resistance:

A suitable cell line, such as HepG2 human liver cancer cells, is cultured. Insulin resistance

can be induced by treating the cells with high concentrations of insulin.[8]

2. Compound Treatment:

The insulin-resistant cells are treated with various concentrations of the test compounds.[8]

3. Measurement of Glucose Uptake:

A fluorescently labeled glucose analog, such as 2-NBDG, is added to the cells. The amount

of glucose uptake is quantified by measuring the fluorescence intensity.[8]

4. Data Analysis:

The half-maximal effective concentration (EC₅₀) is calculated from the dose-response curve

to determine the potency of the compound.[8]

By understanding the intricate structural details, biosynthetic origins, and quantitative biological

activities of verrucosidin and its pyrone polyketide relatives, researchers can better navigate

the promising landscape of natural product drug discovery. This guide serves as a foundational

resource to fuel further investigation and innovation in this exciting field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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